molecular formula C19H18N2O2 B3288646 2-(2-methyl-1H-indol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide CAS No. 852368-90-2

2-(2-methyl-1H-indol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide

Cat. No.: B3288646
CAS No.: 852368-90-2
M. Wt: 306.4 g/mol
InChI Key: QWMLDDYCENIBPU-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-indol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide is a complex organic compound featuring an indole ring system, which is a common structural motif in many natural products and pharmaceuticals. This compound has garnered interest due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various indole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Potential therapeutic applications in drug development, particularly in the treatment of diseases involving the indole pathway.

  • Industry: Use in the production of dyes, fragrances, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets and pathways. For example, it may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-(2-Methyl-1H-indol-3-yl)acetic acid

  • (2E)-3-(2-Methyl-1H-indol-3-yl)-1-phenyl-2-propen-1-one

  • 2-[(2-methyl-1H-indol-3-yl)thio]ethanamine

Uniqueness: 2-(2-Methyl-1H-indol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide is unique due to its specific structural features, such as the presence of the oxoacetamide group and the 4-methylphenyl moiety. These features contribute to its distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-7-9-14(10-8-12)11-20-19(23)18(22)17-13(2)21-16-6-4-3-5-15(16)17/h3-10,21H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMLDDYCENIBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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